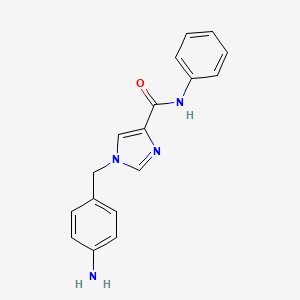

1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[(4-aminophenyl)methyl]-N-phenylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c18-14-8-6-13(7-9-14)10-21-11-16(19-12-21)17(22)20-15-4-2-1-3-5-15/h1-9,11-12H,10,18H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLJWEDRVBMVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Core Formation via Nucleophilic Substitution and Cyclization

One robust method to synthesize 4-phenylimidazole derivatives, which serve as precursors to the target compound, involves a two-step process of nucleophilic substitution followed by cyclization, as detailed in patent CN103450089B:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Nucleophilic substitution | Dissolve alpha-brominated methyl phenyl ketone in ethylene glycol; add formamidine acetate gradually at 40–70°C (optimal 50–60°C); maintain for 2 ± 0.5 hours | Alpha-brominated methyl phenyl ketone, formamidine acetate, ethylene glycol | Molar ratio alpha-bromoacetophenone:formamidine acetate = 1:1.8–2.2; ethylene glycol to ketone mass ratio 4–5:1 |

| 2. Cyclization | Cool reaction mixture to 30–60°C (optimal 30–35°C); add acid-binding agent salt of wormwood; stir 5–6 hours; then heat to 70–100°C (optimal 80–90°C) for 5–6 hours | Acid-binding agent salt of wormwood | Leads to cyclization forming 4-phenylimidazole |

After the reaction, ethylene glycol is removed by vacuum distillation, and the product is purified by extraction, decolorization using activated carbon, and recrystallization to yield pure 4-phenylimidazole.

Functionalization to Introduce 1-(4-aminobenzyl) and N-phenyl Carboxamide Groups

While the patent above focuses on the imidazole core synthesis, further functionalization is required to obtain this compound. This typically involves:

- N-alkylation at the imidazole nitrogen (N-1): Using 4-nitrobenzyl halides or derivatives, followed by reduction of the nitro group to the amino group to yield the 4-aminobenzyl substituent.

- Carboxamide formation at position 4: Carboxylation or introduction of a carboxylic acid derivative at the 4-position of the imidazole, followed by coupling with aniline or substituted anilines to form the N-phenyl carboxamide.

These steps require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Representative Reaction Scheme for Final Compound Synthesis

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-alkylation of imidazole N-1 | 4-nitrobenzyl bromide, base (e.g., K2CO3), solvent (DMF), 50–80°C | 1-(4-nitrobenzyl)imidazole derivative |

| 2 | Reduction of nitro group | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2, HCl) | Conversion to 1-(4-aminobenzyl)imidazole |

| 3 | Carboxamide formation at C-4 | Activation of carboxyl group (e.g., using carbodiimides like EDCI), coupling with aniline | Formation of N-phenyl carboxamide |

Research Findings and Optimization

- The use of ethylene glycol as a solvent in the initial substitution and cyclization steps improves yield and reaction control.

- Temperature control is critical: moderate heating during substitution (50–60°C) and controlled cooling and heating during cyclization (30–35°C followed by 80–90°C) optimize product formation.

- The molar ratio of reagents, especially formamidine acetate to alpha-bromoacetophenone, affects the substitution efficiency and yield.

- Purification steps involving pH adjustment and extraction are essential to isolate high-purity imidazole intermediates.

- Subsequent functionalization steps require mild conditions to preserve the integrity of the imidazole ring and to achieve selective substitution.

Data Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Optimal Condition | Impact on Synthesis |

|---|---|---|---|

| Alpha-bromoacetophenone : Formamidine acetate molar ratio | 1 : 1.8–2.2 | 1 : 2.0 | Ensures complete substitution |

| Ethylene glycol : Alpha-bromoacetophenone mass ratio | 4–5 : 1 | 4.5 : 1 | Solvent volume for proper dissolution |

| Temperature for substitution | 40–70°C | 50–60°C | Controls reaction rate and selectivity |

| Temperature for cyclization (initial) | 30–60°C | 30–35°C | Facilitates intermediate formation |

| Temperature for cyclization (final) | 70–100°C | 80–90°C | Completes ring closure |

| Reaction time for substitution | 2 ± 0.5 hours | 2 hours | Sufficient for nucleophilic substitution |

| Reaction time for cyclization | 10–12 hours total | 5–6 hours each stage | Ensures complete cyclization |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles like thiols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(4-Aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

Affecting Signal Transduction Pathways: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Key Observations:

293.35) . However, such derivatives may face synthesis challenges, as evidenced by the discontinued status of the 4-fluoro-2-methylphenyl analog .

Synthetic Accessibility :

- Piperidine-containing analogs (e.g., compound 6e from ) show moderate yields (65.2–76.2%), suggesting that bulkier substituents or complex synthetic routes may reduce efficiency .

- The target compound’s purity (90%) and analogs like the trifluoromethylphenyl derivative (90% purity) indicate robust synthetic protocols for carboxamide-functionalized imidazoles .

Piperidine-based analogs (e.g., compound 6e) may exhibit improved bioavailability due to the basic nitrogen in the piperidine ring .

Hazard and Stability Considerations

- The 4-(1H-imidazol-1-ylmethyl)aniline (CAS: 56643-85-7) is classified with hazard code R34 (causes burns), highlighting the need for careful handling of imidazole derivatives .

- The discontinued status of the N-(4-fluoro-2-methylphenyl) analog may reflect stability issues or toxicity concerns, though explicit data is unavailable .

Biological Activity

1-(4-Aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features an imidazole ring, an aminobenzyl moiety, and a phenyl group, contributing to its biological activity. Its molecular formula is , with a molar mass of approximately 306.36 g/mol. The presence of the carboxamide functional group enhances its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Signal Transduction Modulation : The compound can affect key signaling pathways, leading to alterations in gene expression and cellular responses.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .

Table 1: Antitumor Activity Summary

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 3.24 | Apoptosis induction via mitochondrial pathway |

| MCF-7 | 5.67 | Inhibition of cell proliferation |

| A549 | 4.12 | Activation of caspase pathways |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against various bacterial strains, suggesting potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been investigated for anti-inflammatory activities. It modulates inflammatory pathways and has shown effectiveness in reducing inflammation in cellular models .

Case Studies and Research Findings

- Antitumor Efficacy : A study published in Molecules reported that derivatives of imidazole compounds exhibited significant antiproliferative activity against cancer cell lines, with selectivity indices indicating higher tolerance in normal cells compared to tumor cells .

- Mechanistic Insights : Another research highlighted the compound's ability to induce apoptosis through the mitochondrial pathway, showcasing its potential as a therapeutic candidate for cancer treatment .

- Enzyme Interaction Studies : Research focused on the interactions between the compound and various enzymes revealed that it could effectively inhibit enzyme activity linked to disease processes, further supporting its therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide?

The synthesis of imidazole derivatives typically involves multi-step reactions. A general approach includes:

- Condensation reactions : Coupling an imidazole precursor (e.g., 4-carboxamide-imidazole) with a benzylamine derivative via nucleophilic substitution.

- Catalytic hydrogenation : For reducing nitro or protecting groups, as seen in similar compounds using palladium on carbon or Raney nickel to avoid dehalogenation (critical for halogenated analogs) .

- Schiff base formation : Cyclization under alkaline conditions (e.g., NaOH in ethanol) to form the imidazole ring .

Example: Optimizing solvent choice (ethanol vs. water) and catalyst type (Pd/C vs. Raney nickel) can significantly improve yields and reduce byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and purity. For example, aromatic protons in the 7.5–8.2 ppm range and carboxamide NH signals near 10–12 ppm are typical .

- LC-MS : To monitor reaction progress and identify intermediates (e.g., detecting hydrodechlorination byproducts during hydrogenation) .

- Elemental analysis : Validates molecular formula via %C/H/N agreement (e.g., HRMS-ESI with <0.5 ppm error) .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorogenic substrates or radiometric methods.

- Cytotoxicity screening : Use cell lines (e.g., cancer cells) with MTT or resazurin-based viability assays.

- Solubility assessment : Measure in DMSO/PBS mixtures to guide in vitro dosing, as some imidazole derivatives are recommended for in vitro use only .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Catalyst selection : Raney nickel avoids aryl dehalogenation, a common issue with Pd/C in halogenated analogs .

- Solvent optimization : Ethanol improves cyclization yields over water (e.g., 88% vs. <50% in water) .

- Temperature control : Maintaining 45°C during cyclization prevents incomplete ring closure, which occurs at lower temperatures (e.g., 25°C yields drop to <60%) .

- Byproduct analysis : Use LC-MS to detect side products like hydrodehalogenated intermediates .

Q. How can contradictory spectral data (e.g., NMR) be resolved for structural confirmation?

- 2D NMR techniques : COSY and HSQC clarify overlapping signals in crowded aromatic regions.

- X-ray crystallography : Resolves ambiguous stereochemistry, as demonstrated for brominated benzimidazole analogs .

- Computational modeling : Compare experimental C shifts with DFT-calculated values to validate assignments .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Derivatization : Introduce polar groups (e.g., -OH, -SOH) or PEGylation while maintaining activity.

- Prodrug design : Convert carboxamide to ester prodrugs for enhanced membrane permeability .

- Co-crystallization : Use co-formers (e.g., cyclodextrins) to increase aqueous solubility, as seen with imidazole-based pharmaceuticals .

Q. How can molecular docking studies guide SAR for target binding?

- Ligand preparation : Generate 3D conformers using OpenEye OEToolkits or ACDLabs descriptors .

- Binding site analysis : Align with known inhibitors (e.g., kinase ATP pockets) to identify critical interactions (e.g., hydrogen bonds with the carboxamide group) .

- Free energy calculations : Use MM-GBSA to rank derivatives by binding affinity .

Q. What methodologies address discrepancies in biological activity across studies?

- Meta-analysis : Compare IC values under standardized conditions (e.g., pH, serum content).

- Off-target profiling : Screen against related enzymes (e.g., CYP450s) to identify confounding interactions .

- Dose-response validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.